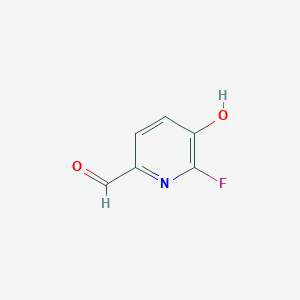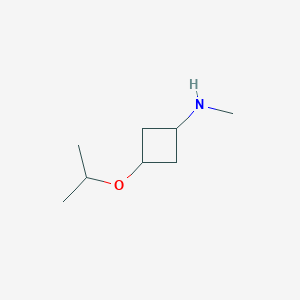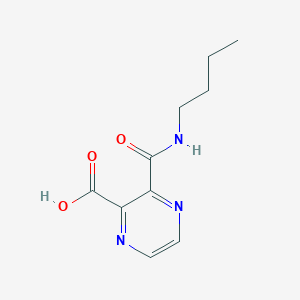
3-(Butylcarbamoyl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is an organic compound with a pyrazine ring substituted with a butylamino carbonyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid typically involves the reaction of 2-pyrazinecarboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups on the pyrazine ring.
Applications De Recherche Scientifique
3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing cellular signaling processes.
Comparaison Avec Des Composés Similaires
2-Pyrazinecarboxylic acid: Lacks the butylamino carbonyl group, making it less versatile in certain applications.
3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of the butylamino carbonyl group, leading to different reactivity and applications.
3-[(Methylamino)carbonyl]-2-pyrazinecarboxylic acid: Similar structure but with a methyl group instead of a butyl group, affecting its physical and chemical properties.
Uniqueness: 3-[(Butylamino)carbonyl]-2-pyrazinecarboxylic acid is unique due to the presence of the butylamino carbonyl group, which imparts specific reactivity and potential for diverse applications. This structural feature allows for enhanced interactions with biological targets and improved material properties in industrial applications.
Propriétés
Formule moléculaire |
C10H13N3O3 |
|---|---|
Poids moléculaire |
223.23 g/mol |
Nom IUPAC |
3-(butylcarbamoyl)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C10H13N3O3/c1-2-3-4-13-9(14)7-8(10(15)16)12-6-5-11-7/h5-6H,2-4H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
UTKDUXNFSLFUDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=NC=CN=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






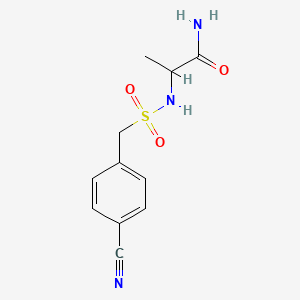



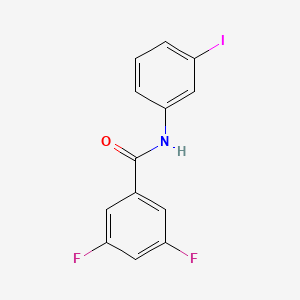
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)


